molecular formula C21H24N2OS2 B12475962 N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide

N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide

Cat. No.: B12475962
M. Wt: 384.6 g/mol
InChI Key: VCFYCFUYOGZEDM-UHFFFAOYSA-N
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Description

N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide is a complex organic compound that features a benzothiazole core with a sulfanyl group and a tert-butylbenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide typically involves multiple steps. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the sulfanyl group and the tert-butylbenzyl substituent. The final step involves the formation of the propanamide group.

    Preparation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzothiazole derivative with a thiol compound, such as 4-tert-butylbenzyl mercaptan, under basic conditions.

    Formation of Propanamide Group: The final step involves the reaction of the intermediate compound with propanoyl chloride in the presence of a base to form the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole core can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The benzothiazole core can interact with various receptors or enzymes, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzyl mercaptan: Shares the sulfanyl group and tert-butylbenzyl substituent.

    2-(4-tert-Butylbenzyl)propionaldehyde: Contains the tert-butylbenzyl group but differs in the functional groups attached to the benzene ring.

Uniqueness

N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide is unique due to its combination of a benzothiazole core, sulfanyl group, and propanamide group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C21H24N2OS2

Molecular Weight

384.6 g/mol

IUPAC Name

N-[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]propanamide

InChI

InChI=1S/C21H24N2OS2/c1-5-19(24)22-16-10-11-17-18(12-16)26-20(23-17)25-13-14-6-8-15(9-7-14)21(2,3)4/h6-12H,5,13H2,1-4H3,(H,22,24)

InChI Key

VCFYCFUYOGZEDM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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